Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate
Description
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is a pyrrolidone derivative characterized by a 5-oxopyrrolidine core, a diphenylmethyl group at position 1, and a methyl ester at position 3. This structure combines aromatic bulkiness with the polar, hydrogen-bonding capacity of the lactam and ester functionalities.
Properties
IUPAC Name |
methyl 1-benzhydryl-5-oxopyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-23-19(22)16-12-17(21)20(13-16)18(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVXWAMKIRAQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate typically involves the reaction of diphenylmethylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where diphenylmethyl chloride reacts with a pyrrolidine derivative in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of microreactors and optimized catalysts can further improve the scalability and economic viability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrrolidine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate exhibit promising anticancer properties.
Mechanism of Action:
- The compound has been shown to induce cytotoxic effects in various cancer cell lines, including A549 human lung adenocarcinoma cells. In a controlled study, treatment with a concentration of 100 µM resulted in a significant reduction in cell viability compared to untreated controls, indicating its potential as an anticancer agent .
Comparative Efficacy:
- Comparative studies have been conducted to evaluate the efficacy of this compound against established chemotherapeutic agents. For instance, its IC50 values were measured against various cancer cell lines, showing competitive potency relative to drugs like cisplatin and doxorubicin .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria and fungi.
Target Pathogens:
- Research indicates that this compound derivatives are effective against multidrug-resistant strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Candida auris. .
In Vitro Studies:
- In vitro assays using the broth microdilution method have confirmed the antimicrobial efficacy of these compounds. The results showed structure-dependent activity, with certain derivatives demonstrating lower minimum inhibitory concentrations (MICs) against resistant strains .
Summary of Biological Activities
The following tables summarize the biological activities and comparative efficacy of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Anticancer Properties: A detailed examination was conducted on the cytotoxic effects of this compound against A549 cells, showcasing its ability to inhibit tumor growth effectively.
- Antimicrobial Efficacy Assessment: In another study focusing on antimicrobial properties, various derivatives were tested against WHO-priority pathogens, demonstrating their potential as novel antimicrobial agents capable of overcoming resistance mechanisms.
Mechanism of Action
The mechanism of action of Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The diphenylmethyl group can interact with hydrophobic pockets in proteins, while the pyrrolidine ring may engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 5-oxopyrrolidine-3-carboxylate scaffold but differ in substituents at position 1 and/or the ester moiety. Key comparisons are summarized in Table 1.
Substituent Effects at Position 1
- Methyl 1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxylate (): Substituent: 2-fluorophenyl (mono-aryl). Properties: Molecular weight 237.23 g/mol; purity ≥95%.
- Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate (): Substituent: 4-fluorobenzyl (alkyl-aryl). Properties: Molecular formula C₁₃H₁₄FNO₃; molar mass 263.26 g/mol. Significance: The benzyl group introduces flexibility compared to rigid diphenylmethyl, possibly altering solubility and steric interactions .
Methyl 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate ():
- Substituent: 5-chloro-2-hydroxyphenyl (heteroatom-substituted aryl).
- Properties: Melting point 145–146°C; IR peaks at 1738 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (lactam C=O).
- Significance: The hydroxyl and chloro groups enable hydrogen bonding and halogen-based interactions, relevant to antioxidant activity .
Ester Group Variations
- Methyl 4-[3-(hydrazinocarbonyl)-5-oxopyrrolidin-1-yl]benzoate (): Substituent: Hydrazinocarbonyl at position 3. Properties: Melting point 198–199°C; synthesized via hydrazine reaction. Significance: The hydrazide group enables condensation reactions, a feature absent in the methyl ester .
Heterocyclic and Phosphorylated Analogs
Comparative Data Table
Table 1. Structural and Physicochemical Comparison of 5-Oxopyrrolidine-3-carboxylate Derivatives
Key Findings and Implications
Steric and Electronic Effects: Bulky substituents (e.g., diphenylmethyl) likely reduce solubility in polar solvents compared to smaller groups like benzyl or fluorophenyl .
Synthetic Flexibility: Esterification with methanol/H₂SO₄ is a universal method for introducing the methyl ester . Diphenylmethyl may require specialized protection/deprotection strategies due to steric hindrance.
Biological Relevance :
- Hydroxyphenyl and chlorophenyl derivatives exhibit antioxidative properties, suggesting that the target compound could be optimized for similar activities .
Spectroscopic Signatures :
- IR peaks for lactam (1650–1680 cm⁻¹) and ester (1730–1750 cm⁻¹) carbonyls are consistent across analogs .
Biological Activity
Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C18H19NO3
- Molecular Weight : 299.35 g/mol
The compound features a pyrrolidine ring, which is known to contribute to various biological activities through its interaction with biomolecules.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties against a range of pathogens. A notable study examined its analogs and found that they demonstrated structure-dependent antimicrobial activity against multidrug-resistant Gram-positive bacteria and fungi, including:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Acinetobacter baumannii | Effective |
| Klebsiella pneumoniae | Effective |
| Pseudomonas aeruginosa | Moderate |
| Clostridioides difficile | Effective |
| Candida auris | Effective |
| Aspergillus fumigatus | Moderate |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents to combat resistant strains .
Cytotoxicity and Anticancer Properties
In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against A549 human lung cancer cells, revealing a dose-dependent decrease in cell viability. The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be approximately 25 μM, indicating significant anticancer potential .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Membrane Disruption : The lipophilic nature may allow it to disrupt microbial membranes, enhancing its antimicrobial efficacy.
Case Studies
A comprehensive study involving various derivatives of pyrrolidine carboxylates highlighted their potential as therapeutic agents. The research demonstrated that modifications in the diphenylmethyl group significantly influenced both antimicrobial and anticancer activities. For instance, substituting different functional groups on the phenyl rings enhanced selectivity towards bacterial versus fungal targets .
Q & A
Q. What are the most reliable synthetic routes for Methyl 1-(diphenylmethyl)-5-oxopyrrolidine-3-carboxylate?
Methodological Answer: The compound can be synthesized via multi-step protocols involving:
- Step 1: Condensation of diphenylmethylamine with itaconic acid or its derivatives under reflux in aqueous or alcoholic media to form the pyrrolidinone core .
- Step 2: Esterification of the carboxylic acid intermediate using methanol and catalytic sulfuric acid .
- Alternative Route: Substitution reactions on preformed pyrrolidinone scaffolds, leveraging diphenylmethyl halides or benzylation agents under basic conditions . Key Optimization Parameters:
| Parameter | Typical Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 80–100°C (reflux) | Higher temps improve kinetics |
| Catalyst | H₂SO₄, HCl, or Lewis acids | Acidic conditions favor esterification |
| Solvent | Ethanol, water, or THF | Polar solvents enhance solubility |
Q. How is the structural identity of this compound confirmed?
Methodological Answer: A combination of spectroscopic and analytical techniques is essential:
- ¹H/¹³C NMR : Assign peaks for the diphenylmethyl group (δ 4.5–5.5 ppm for CH₂), ester carbonyl (δ 165–170 ppm), and pyrrolidinone ring protons (δ 2.5–4.0 ppm) .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can diastereoselective synthesis be achieved for this compound?
Methodological Answer: Diastereomeric control requires chiral auxiliaries or asymmetric catalysis:
- Chiral Resolution : Use (R)- or (S)-diphenylmethylamine precursors to induce stereochemistry at the pyrrolidinone C3 position .
- Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) during cyclization steps to favor specific stereoisomers . Example Protocol:
| Step | Reagents/Conditions | Diastereomeric Excess (de) |
|---|---|---|
| 1 | (S)-Diphenylmethylamine, itaconic acid | 85% de |
| 2 | L-Proline catalyst, THF, 0°C | 92% de |
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., γ-aminobutyric acid (GABA) receptors) based on pyrrolidinone pharmacophores .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonding with active-site residues . Validation: Correlate computational results with in vitro assays (e.g., enzyme inhibition IC₅₀ values) to refine models .
Data Contradictions and Resolution
Q. How to address discrepancies in reported yields for diphenylmethyl-substituted pyrrolidinones?
Methodological Answer: Variations arise from:
- Reagent Purity : Impurities in diphenylmethyl halides reduce coupling efficiency. Use freshly distilled reagents or HPLC-grade solvents .
- Workup Protocols : Acidic quenching vs. neutral extraction alters ester stability. Neutralize reaction mixtures with NaHCO₃ before extraction . Case Study:
| Source | Reported Yield | Key Difference in Protocol |
|---|---|---|
| 68% | Aqueous workup, no chromatography | |
| 82% | Column chromatography (SiO₂, EtOAc/hexane) |
Biological Activity Profiling
Q. How to design assays for evaluating neuroprotective or antimicrobial activity?
Methodological Answer:
- In Vitro Neuroprotection : Measure inhibition of glutamate-induced cytotoxicity in SH-SY5Y cells via MTT assay, with IC₅₀ compared to reference drugs (e.g., riluzole) .
- Antimicrobial Screening : Use microbroth dilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, reporting MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
